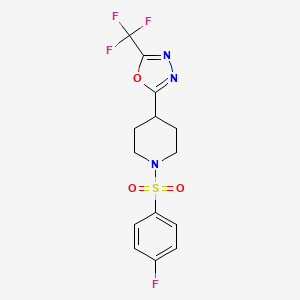

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" is a part of a class of compounds that have been extensively studied due to their biological activities. These compounds are characterized by the presence of a 1,3,4-oxadiazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms and two heteroatoms (one nitrogen and one oxygen) in the 1, 3, and 4 positions, respectively .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride and ethyl isonipecotate, which are converted through a series of reactions to yield the desired 1,3,4-oxadiazole derivatives . For instance, the synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, which is promoted by a combination of chiral primary amine and o-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). Crystallographic studies can also provide detailed insights into the molecular conformation and intermolecular interactions, as seen in the crystal structure studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives .

Chemical Reactions Analysis

The 1,3,4-oxadiazole moiety in these compounds is known to participate in various chemical reactions. For example, the sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising antibacterial activities, indicating that these compounds can interact with biological targets to inhibit bacterial growth . The antibacterial mechanism may involve the inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis.

Physical and Chemical Properties Analysis

Compounds containing the 1,3,4-oxadiazole moiety exhibit a range of physical and chemical properties that make them suitable for various applications. For instance, they have been shown to possess solvatofluorochromic properties, making them potential fluorescent probes in medicine and biology . Additionally, their structural components, such as the sulfonyl fluoride or sulfonyldifluoromethane groups, contribute to their fluorescence properties . The sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been studied as proton exchange membranes for medium-high temperature fuel cells, demonstrating excellent thermal and oxidative stability .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthetic Approaches and Spectral Analysis Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical structure, are synthesized through various methodologies. The synthesis involves converting organic acids into corresponding esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds are prepared by reacting these thiols with suitable sulfonyl piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride. These compounds are elucidated by modern spectroscopic techniques (Khalid et al., 2016).

Antibacterial and Antifungal Activities N-substituted derivatives of compounds similar to the requested chemical structure have been synthesized and tested for their biological activities. These compounds showed moderate to significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Khalid et al., 2016).

Anticancer Potential

Evaluation as Anticancer Agents Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has indicated their potential as anticancer agents. These compounds were synthesized and evaluated for their anticancer activity, with some showing promising results against cancer cell lines. This highlights the relevance of such compounds in developing new anticancer therapies (Rehman et al., 2018).

Applications in Agriculture

Antibacterial Activity Against Plant Pathogens Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight. These compounds not only inhibit the growth of pathogenic bacteria but also enhance plant resistance, indicating their potential application in agricultural pest management (Shi et al., 2015).

Material Science Applications

Proton Exchange Membranes for Fuel Cells The integration of 1,3,4-oxadiazole moieties into polymers for the development of proton exchange membranes has been explored. These materials exhibit excellent thermal, dimensional, and oxidative stability, alongside promising proton conductivity, making them suitable for use in medium-high temperature fuel cell applications (Xu et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N3O3S/c15-10-1-3-11(4-2-10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVJBPCXNHOSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2545440.png)

![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)

![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)

![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)